1,2,3-Oxadiazol-4-amine
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Overview
Description
1,2,3-Oxadiazol-4-amine is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one oxygen atom, and an amine group at the fourth position. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Oxadiazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of aminodioximes. This method typically includes the reaction of Z-chlorooximes, isocyanides, and hydroxylamines . Another method involves the Mitsunobu-Beckmann rearrangement of aminodioximes .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of green chemistry to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Oxadiazol-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrogen atoms within the ring, leading to different amine derivatives.
Substitution: The amine group at the fourth position can be substituted with various nucleophiles, leading to a wide range of derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides, azides, and hydrazines are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted oxadiazoles, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
1,2,3-Oxadiazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 1,2,3-Oxadiazol-4-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes like thymidylate synthase and histone deacetylase, which are crucial for DNA replication and gene expression . Additionally, it can interfere with signaling pathways such as the NF-kB pathway, leading to reduced inflammation and cancer cell proliferation .
Comparison with Similar Compounds
1,2,3-Oxadiazol-4-amine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
1,3,4-Oxadiazole: Widely studied for its broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.
1,2,5-Oxadiazole:
The uniqueness of this compound lies in its specific arrangement of nitrogen and oxygen atoms, which gives it distinct chemical and biological properties compared to its isomers .
Properties
Molecular Formula |
C2H3N3O |
---|---|
Molecular Weight |
85.07 g/mol |
IUPAC Name |
oxadiazol-4-amine |
InChI |
InChI=1S/C2H3N3O/c3-2-1-6-5-4-2/h1H,3H2 |
InChI Key |
WHLAXDUXKMECTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NO1)N |
Origin of Product |
United States |
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